U-49900 is a synthetic opioid agonist that has emerged as a novel psychoactive substance (NPS) []. It is a structural analog of U-47700, another potent synthetic opioid [, , ]. While U-49900 was initially developed in pharmaceutical research, it has no recognized therapeutic use [, ]. The emergence of U-49900 and other similar synthetic opioids presents challenges for forensic and medical communities due to their unknown metabolic profiles and potential for abuse [, , , ].
3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention for its pharmacological properties and potential for misuse. This compound belongs to a class of substances known as non-fentanyl synthetic opioids, which have been increasingly associated with overdose cases and public health concerns. U-47700 is structurally related to morphine and exhibits selective binding to the mu-opioid receptor, making it a potent analgesic.
U-47700 was developed in the 1970s by Upjohn, a pharmaceutical company, as part of research into new analgesics. It was initially studied for its potential therapeutic applications but has since emerged on the illicit drug market. The compound's chemical structure allows it to interact with opioid receptors in the brain, leading to effects similar to those of traditional opioids.
U-47700 is classified as a Schedule I controlled substance in many jurisdictions due to its high potential for abuse and lack of accepted medical use. It is structurally categorized under synthetic opioids and is often compared with other opioid analogs.
The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide typically involves several key steps:
The molecular formula for U-47700 is C16H22Cl2N2O, with a molecular weight of approximately 365.73 g/mol. The synthesis requires careful control of reaction conditions to ensure proper yields and purity.
The chemical structure of U-47700 features a dichlorobenzene ring attached to a cyclohexylamine group via an amide linkage. The presence of chlorine substituents significantly influences its biological activity.
U-47700 can undergo various chemical reactions typical for amides and aromatic compounds:
U-47700 exerts its effects primarily through binding to the mu-opioid receptor in the central nervous system. This interaction leads to:
Studies have shown that U-47700 has a binding affinity for mu-opioid receptors comparable to that of morphine but with enhanced potency due to its structural modifications.
U-47700 is typically presented as a white crystalline powder with the following characteristics:
The compound's chemical stability is influenced by environmental factors such as pH and temperature. It exhibits typical reactivity patterns associated with amides and chlorinated aromatic compounds.
While U-47700 was originally developed for potential therapeutic applications in pain management, its emergence as a substance of abuse has overshadowed these uses. Research continues into its pharmacological properties and safety profile:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: